Product packaging for 4-Bromo-2-ethoxy-1-methoxybenzene(Cat. No.:CAS No. 52849-52-2)

4-Bromo-2-ethoxy-1-methoxybenzene

Cat. No.: B1288837
CAS No.: 52849-52-2
M. Wt: 231.09 g/mol
InChI Key: WWHVUIQBSPEWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Substituted Benzene (B151609) Derivatives in Organic and Medicinal Chemistry

Substituted benzene derivatives are fundamental building blocks in the fields of organic and medicinal chemistry. The benzene ring provides a rigid and planar scaffold that can be functionalized in predictable ways, allowing for the precise spatial arrangement of various chemical groups. This structural control is crucial for designing molecules that can interact specifically with biological targets such as enzymes and receptors. Consequently, the benzene motif is a core component of numerous pharmaceuticals, agrochemicals, dyes, and polymers. study.comdrugbank.comresearchgate.net

In medicinal chemistry, the strategic placement of different substituents on the benzene ring is used to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Functional groups can influence a compound's solubility, metabolic stability, and binding affinity to its target protein. For instance, many drugs for treating a wide range of conditions, from infections to cancer, incorporate a substituted benzene ring as a key structural element. drugbank.com

Significance of Brominated Aromatic Systems in Synthetic Transformations

Brominated aromatic systems, or aryl bromides, are particularly important intermediates in organic synthesis. The carbon-bromine bond is a versatile functional group that can participate in a wide array of chemical reactions. acs.orgnih.gov One of its most significant applications is in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom, providing a powerful tool for constructing complex molecular architectures from simpler precursors. researchgate.net

Furthermore, aryl bromides are classical precursors for the preparation of organometallic reagents, such as Grignard reagents (arylmagnesium bromides) and organolithium compounds. researchgate.netnih.gov These highly reactive species are essential for creating new carbon-carbon bonds by reacting with various electrophiles. The bromine atom itself also acts as a deactivating, yet ortho-, para-directing group in electrophilic aromatic substitution reactions, enabling the regioselective introduction of additional functional groups onto the aromatic ring. nih.gov This dual reactivity makes brominated aromatic compounds exceptionally useful building blocks in multi-step synthetic sequences. researchgate.net

Contextualization of 4-Bromo-2-ethoxy-1-methoxybenzene within the Broader Family of Anisoles and Phenetoles

This compound belongs to the broader chemical family of substituted haloalkoxybenzenes. Its core structure is derived from benzene substituted with two different alkoxy groups—a methoxy (B1213986) group (-OCH₃) and an ethoxy group (-OC₂H₅)—and a bromine atom. This places it within the context of anisoles (methoxybenzenes) and phenetoles (ethoxybenzenes).

Anisole (B1667542) (methoxybenzene) and phenetole (ethoxybenzene) are simple aromatic ethers that serve as parent compounds for a vast number of derivatives. The subject compound, this compound, can be viewed as a polysubstituted derivative that combines features of both. Specifically, it is a derivative of 1-ethoxy-3-methoxybenzene (or 3-ethoxyanisole) that has been brominated at the 4-position relative to the methoxy group. The presence of both methoxy and ethoxy groups, along with the synthetically versatile bromine atom, makes it a specialized reagent for constructing more complex molecules.

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 52849-52-2 labshake.comappchemical.com
Molecular Formula C₉H₁₁BrO₂ labshake.comappchemical.com
Molecular Weight 231.09 g/mol labshake.com
IUPAC Name This compound labshake.com
Synonyms 4-Bromo-2-ethoxyanisole labshake.com

A key synthetic route to this compound involves the reaction of 5-Bromo-2-methoxyphenol (B1267044) with an ethylating agent like iodoethane (B44018) or diethyl sulfate in the presence of a base such as potassium carbonate. chemicalbook.com This process introduces the ethoxy group onto the phenolic oxygen, yielding the target compound.

Table 2: Synthesis of this compound

Reactant 1 Reactant 2 Reagent Solvent Product
5-Bromo-2-methoxyphenol Iodoethane Potassium Carbonate Tetrahydrofuran This compound chemicalbook.com

The specific arrangement of the substituents on the benzene ring—the para-position of the bromine to the methoxy group and the ortho-position of the ethoxy group—creates a distinct electronic and steric environment that dictates its reactivity in further chemical transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO2 B1288837 4-Bromo-2-ethoxy-1-methoxybenzene CAS No. 52849-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-ethoxy-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHVUIQBSPEWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617906
Record name 4-Bromo-2-ethoxy-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52849-52-2
Record name 4-Bromo-2-ethoxy-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo 2 Ethoxy 1 Methoxybenzene

Regioselective Bromination Strategies for Alkoxybenzene Precursors

Achieving the desired substitution pattern on the benzene (B151609) ring requires careful control of the bromination reaction. The two alkoxy groups, methoxy (B1213986) and ethoxy, are ortho-, para-directing, making the synthesis of the 4-bromo isomer a challenge that can be addressed through specific strategies.

Electrophilic aromatic substitution is a fundamental reaction for introducing a bromine atom to an aromatic ring. total-synthesis.commasterorganicchemistry.com In the context of alkoxybenzene precursors, the electron-donating nature of the methoxy and ethoxy groups activates the ring, making it more susceptible to electrophilic attack. libretexts.org The directing effects of these groups typically lead to a mixture of ortho and para products. total-synthesis.comassets-servd.host To favor the formation of the 4-bromo isomer, reaction conditions can be optimized. For instance, the bromination of 4-hydroxybenzaldehyde (B117250) to 3-bromo-4-hydroxybenzaldehyde (B1265673) is a key step in a multi-step synthesis of vanillin (B372448). udel.edu While not a direct precursor to 4-Bromo-2-ethoxy-1-methoxybenzene, this illustrates the principle of regioselective bromination on a substituted benzene ring.

A general representation of electrophilic bromination is the reaction of an aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃. youtube.com

Table 1: Reagents and Conditions for Electrophilic Bromination

Reagent/ConditionRole
Bromine (Br₂)Source of the electrophile
Lewis Acid (e.g., FeBr₃)Catalyst to polarize the bromine molecule
Solvent (e.g., CCl₄)Provides a medium for the reaction

Directed ortho-metalation (DoM) offers a powerful method for achieving high regioselectivity. wikipedia.org This technique involves the use of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.org The resulting aryllithium intermediate can then react with an electrophilic bromine source to introduce a bromine atom at the desired location. wikipedia.org For alkoxybenzene precursors, the methoxy and ethoxy groups can act as DMGs. wikipedia.orgbaranlab.org By carefully choosing the organolithium base and reaction conditions, it is possible to selectively functionalize the position ortho to one of the alkoxy groups. organic-chemistry.orgharvard.edu

For example, treatment of an alkoxybenzene with a strong base like n-butyllithium (n-BuLi) can lead to lithiation at the ortho position, which can then be quenched with a bromine source. wikipedia.orguwindsor.ca

Table 2: Key Components in Directed Ortho-Metalation

ComponentFunctionExample
Directing Metalation Group (DMG)Directs the lithiation to the ortho positionMethoxy, Ethoxy
Organolithium ReagentStrong base for deprotonationn-Butyllithium (n-BuLi)
ElectrophileProvides the bromine atomN-Bromosuccinimide (NBS)

Ethereal Linkage Formation Techniques

The synthesis of this compound also relies on the formation of ether bonds. Two classical and versatile methods are particularly relevant.

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.combyjus.comwikipedia.orglibretexts.org In the synthesis of this compound, a substituted phenol (B47542), such as 5-bromo-2-methoxyphenol (B1267044), can be deprotonated with a base to form the corresponding phenoxide. chemicalbook.com This phenoxide then acts as a nucleophile, attacking an ethylating agent like iodoethane (B44018) to form the ethoxy group. chemicalbook.com This reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.comwikipedia.org

The general reaction involves:

Deprotonation of a phenol to form a phenoxide.

Nucleophilic attack of the phenoxide on an alkyl halide. byjus.comwikipedia.org

While the Williamson ether synthesis is common, direct alkylation using dihaloalkanes can also be employed, although it can sometimes lead to the formation of cyclic ethers through intramolecular reactions. libretexts.org For the synthesis of this compound, this would involve a multi-step process rather than a direct single alkylation with a dihaloalkane. The synthesis of related compounds, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), involves the reaction of a substituted benzoyl chloride with phenetole, followed by reduction, showcasing the formation of an ether linkage in a more complex system. google.comgoogle.com

Multi-Step Synthesis Pathways from Readily Available Starting Materials

The synthesis of this compound can be achieved through a sequence of reactions starting from common laboratory chemicals. A plausible route involves the functionalization of a simpler starting material in a stepwise manner. For instance, a synthesis could start with a commercially available phenol, followed by a sequence of bromination, methylation, and ethylation reactions, with the order of these steps being crucial for achieving the desired regiochemistry.

A potential multi-step synthesis could involve:

Starting with a suitable phenol derivative.

Performing a regioselective bromination.

Introducing the methoxy and ethoxy groups via Williamson ether synthesis or other alkylation methods. assets-servd.host

For example, the synthesis of vanillin from 4-hydroxybenzaldehyde involves an initial bromination step, followed by a copper-mediated methoxylation. udel.edu A similar strategic approach could be adapted for the synthesis of this compound.

Sequential Functionalization of Aromatic Rings

The construction of asymmetrically substituted benzene rings, as seen in this compound, often relies on the sequential functionalization of a simpler aromatic precursor. This strategy involves a series of reactions where functional groups are introduced one after another, with the directing effects of the existing substituents guiding the position of the next incoming group.

A common starting material for such a synthesis is a disubstituted benzene, for example, a methoxyphenol, which is then further functionalized. The order of introduction of the ethoxy and bromo groups is critical. For instance, starting with 2-methoxy-4-bromophenol, an etherification reaction can be performed to introduce the ethoxy group. Conversely, one could start with a precursor like 2-ethoxy-1-methoxybenzene and then perform a bromination reaction. The choice of pathway depends on the availability of starting materials and the directing effects of the substituents at each step.

Recent advancements in C-H functionalization have provided powerful tools for sequential synthesis. nih.gov While not always applied to simple molecules like this compound, these methods demonstrate the principle of step-by-step modification of an aromatic core. For example, using directing groups, it is possible to selectively functionalize specific C-H bonds on a benzene ring in a programmed manner. nih.gov This approach allows for the construction of complex substitution patterns that would be difficult to achieve using classical electrophilic aromatic substitution reactions alone. nih.govfigshare.comuq.edu.aucapes.gov.br

One-Pot Reaction Sequences for Enhanced Efficiency

For instance, a hypothetical one-pot synthesis of this compound could start with a suitable precursor, such as 1,2-dimethoxybenzene (B1683551) (veratrole). The first step could be a selective bromination, followed by a demethylation/etherification sequence in the same pot to introduce the ethoxy group. While specific one-pot procedures for this exact molecule are not widely reported in academic literature, related processes for similar structures highlight the feasibility of this approach. For example, one-pot processes have been developed for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for the drug dapagliflozin, which avoids the isolation of intermediates and circumvents the formation of impurities. google.comgoogle.com These processes demonstrate the industrial relevance and practicality of one-pot sequences for producing highly substituted aromatic compounds. google.comgoogle.com

Catalytic Approaches to Carbon-Halogen and Carbon-Oxygen Bond Formation

Modern organic synthesis heavily relies on catalytic methods to form carbon-heteroatom bonds, offering mild and selective reaction conditions compared to classical methods. The formation of the C-Br and C-O bonds in this compound can be achieved using advanced catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromide Synthesis

Palladium catalysts are exceptionally versatile for the formation of carbon-halogen bonds. While direct bromination of activated aromatic rings with electrophilic bromine sources is common, palladium-catalyzed methods offer an alternative, particularly when high selectivity is required or when the substrate is part of a more complex molecule.

Palladium(II)-catalyzed reactions, for instance, can be used to construct carbon-carbon and carbon-heteroatom bonds. rsc.org In the synthesis of aryl bromides, a palladium catalyst can facilitate the coupling of an aryl precursor (like an arylboronic acid or an arylsilane) with a bromine source. More directly, palladium catalysts can be used in C-H activation/bromination reactions, where a C-H bond on the aromatic ring is selectively converted to a C-Br bond. Although detailed examples for this compound are not prominent, the general methodology is well-established for a wide range of aromatic substrates.

Copper-Mediated Etherification Reactions

The formation of the ethoxy and methoxy ether linkages on the benzene ring can be efficiently achieved through copper-mediated etherification reactions, often referred to as Ullmann condensations or Ullmann-type couplings. These reactions typically involve the coupling of an aryl halide with an alcohol or alkoxide in the presence of a copper catalyst.

For the synthesis of this compound, one could envision a route starting from 1,4-dibromo-2-methoxybenzene. A selective copper-catalyzed coupling with sodium ethoxide could potentially introduce the ethoxy group. Modern advancements in this area have led to the development of ligand-free copper-catalyzed etherification processes that are both efficient and cost-effective. organic-chemistry.org The use of lithium tert-butoxide as a base has been shown to promote nearly quantitative yields of aryl ethers from the corresponding aryl halides and alcohols. organic-chemistry.org These methods are generalizable to a variety of aryl halides and alcohols, making them highly suitable for the synthesis of substituted alkoxybenzenes. organic-chemistry.orgresearchgate.net

The table below summarizes some exemplary conditions for copper-catalyzed etherification reactions.

Aryl HalideAlcoholCatalystBaseSolventTemperature (°C)Yield (%)
Aryl BromideAliphatic AlcoholCuILiOt-BuAlcohol80-110High
Aryl IodideAliphatic AlcoholCuILiOt-BuAlcohol80-110High
Aryl ChlorideAliphatic AlcoholCuILiOt-BuAlcohol110-130Moderate to High

Table based on data from a ligand-free copper-catalyzed etherification protocol. organic-chemistry.org

Purification and Isolation Techniques for High-Purity Synthesis

The final step in any chemical synthesis is the purification and isolation of the target compound in high purity. For this compound, which is often an intermediate in the synthesis of more complex molecules, achieving high purity is crucial.

Common purification techniques for compounds of this type include:

Extraction: After the reaction is complete, the reaction mixture is typically worked up by extraction. This involves partitioning the crude product between an organic solvent and an aqueous phase to remove inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials, by-products, and other impurities. The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is optimized to achieve the best separation.

Crystallization/Recrystallization: If the final product is a solid, crystallization is an excellent method for purification. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. For instance, in the synthesis of related bromo-ethoxy-benzyl compounds, the final product is often isolated and purified by crystallization from a solvent like ethanol, sometimes at low temperatures to maximize the yield. google.com

Distillation: If the compound is a liquid with a suitable boiling point, distillation under reduced pressure (vacuum distillation) can be used to separate it from non-volatile impurities.

The choice of purification method depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities present. A combination of these techniques is often employed to achieve the desired level of purity.

Spectroscopic Characterization and Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) spectra, a definitive assignment of each atom within the molecular structure can be achieved.

The ¹H NMR spectrum of 4-Bromo-2-ethoxy-1-methoxybenzene is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the ethoxy and methoxy (B1213986) groups. The substitution pattern on the benzene (B151609) ring—with substituents at positions 1, 2, and 4—results in three chemically non-equivalent aromatic protons.

Based on established substituent effects in benzene derivatives, the following assignments can be predicted:

Aromatic Protons: The aromatic region (typically δ 6.5-7.5 ppm) will show signals for the protons at the C3, C5, and C6 positions. The proton at C3, situated between two electron-donating alkoxy groups, would likely be the most shielded and appear at the lowest chemical shift (upfield). The proton at C5 is expected to be a doublet, split by the neighboring C6 proton. The C6 proton, being ortho to the bromine atom, would likely appear as a doublet of doublets, split by the C5 proton and a smaller meta-coupling from the C3 proton.

Ethoxy Group Protons: The ethoxy group will present as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The methylene quartet arises from coupling to the three adjacent methyl protons, while the methyl triplet results from coupling to the two adjacent methylene protons. The quartet is expected around δ 4.0-4.2 ppm, and the triplet around δ 1.3-1.5 ppm.

Methoxy Group Protons: The methoxy group (-OCH₃) protons will appear as a sharp singlet, as there are no adjacent protons to couple with. This signal is anticipated in the range of δ 3.8-3.9 ppm.

The coupling constants (J-values) provide critical information about the spatial relationship between protons. Ortho-coupling (³JHH) between adjacent aromatic protons (H-5 and H-6) is typically in the range of 7–9 Hz. Meta-coupling (⁴JHH) between H-3 and H-6 would be smaller, around 2–3 Hz. The coupling constant for the ethoxy group protons (³JHH) is expected to be approximately 7 Hz.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~6.6 - 6.8d (doublet)~2-3 (meta)
H-5~7.0 - 7.2dd (doublet of doublets)~8-9 (ortho), ~2-3 (meta)
H-6~6.8 - 7.0d (doublet)~8-9 (ortho)
-OCH₃~3.8 - 3.9s (singlet)N/A
-OCH₂CH₃~4.0 - 4.2q (quartet)~7.0
-OCH₂CH₃~1.3 - 1.5t (triplet)~7.0

The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons directly attached to the oxygen atoms (C1 and C2) will be the most deshielded and appear furthest downfield. The carbon bearing the bromine atom (C4) is subject to the "heavy atom effect," which can cause a shift that is less downfield than predicted by electronegativity alone chemicalbook.com. The remaining carbons (C3, C5, C6) will appear at higher fields.

Alkoxy Group Carbons: The methoxy carbon (-OCH₃) is expected around δ 55-57 ppm. For the ethoxy group, the methylene carbon (-OCH₂CH₃) will be found further downfield (~δ 64-66 ppm) than the methyl carbon (-OCH₂CH₃, ~δ 14-16 ppm) due to its direct attachment to oxygen.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be used to differentiate between the types of carbon atoms. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons (C1, C2, C4) would be absent in a DEPT-135 spectrum but present in the standard broadband-decoupled ¹³C spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
C1 (-OCH₃)~155 - 158Absent
C2 (-OCH₂CH₃)~148 - 151Absent
C3~100 - 105Positive
C4 (-Br)~112 - 115Absent
C5~124 - 127Positive
C6~115 - 118Positive
-OCH₃~55 - 57Positive
-OCH₂CH₃~64 - 66Negative
-OCH₂CH₃~14 - 16Positive

To confirm these assignments and unambiguously establish the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. Cross-peaks would be expected between the ethoxy methylene quartet and methyl triplet. In the aromatic region, a cross-peak would connect the ortho-coupled H-5 and H-6 protons, and a weaker cross-peak might be visible for the meta-coupled H-3 and H-5 protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the proton signals for H-3, H-5, and H-6 to their corresponding carbon signals (C3, C5, C6) and confirm the assignments for the methoxy and ethoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The methoxy protons (-OCH₃) to the C1 carbon.

The ethoxy methylene protons (-OCH₂CH₃) to the C2 carbon.

The aromatic proton H-6 to carbons C4 and C2.

The aromatic proton H-5 to carbons C1 and C3.

Together, these 2D NMR techniques provide a comprehensive and unequivocal map of the molecular connectivity for this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular vibrations. The spectra are characterized by absorption bands corresponding to specific vibrational modes.

The vibrational spectrum of this compound is dominated by modes associated with the substituted aromatic ring and the two alkoxy functional groups.

Aromatic Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands in the 3000–3100 cm⁻¹ region.

C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to a series of characteristic bands, often of variable intensity, in the 1450–1600 cm⁻¹ range.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are found in the 680–900 cm⁻¹ region. The specific pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, strong absorptions are expected.

Alkoxy Group Vibrations:

C-H Stretching: The aliphatic C-H bonds of the methoxy and ethoxy groups will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850–2980 cm⁻¹ range.

C-O Stretching: The C-O stretching modes of aryl ethers are characteristic and strong. Two distinct C-O stretching bands are expected: an asymmetric Ar-O-C stretch around 1200–1275 cm⁻¹ and a symmetric stretch near 1000–1075 cm⁻¹. These bands are often intense in the IR spectrum.

C-Br Vibration: The C-Br stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch3000 - 3100Medium-WeakMedium
Aliphatic C-H Stretch2850 - 2980Medium-StrongMedium
Aromatic C=C Stretch1450 - 1600Medium-StrongStrong
Asymmetric Ar-O-C Stretch1200 - 1275StrongMedium
Symmetric Ar-O-C Stretch1000 - 1075StrongWeak
Aromatic C-H o.o.p. Bend680 - 900StrongWeak
C-Br Stretch500 - 600StrongStrong

In the solid state, the packing of this compound molecules is governed by various non-covalent intermolecular interactions. While the molecule lacks strong hydrogen bond donors (like O-H or N-H), weaker interactions play a crucial role in defining the crystal lattice.

The primary intermolecular forces at play are:

Dipole-Dipole Interactions: The presence of electronegative oxygen and bromine atoms creates a permanent molecular dipole. In the solid state, molecules will arrange themselves to maximize the attractive interactions between these permanent dipoles.

Weak C-H···O Hydrogen Bonds: It is plausible that weak hydrogen bonds form between the aromatic or aliphatic C-H groups (as hydrogen bond donors) and the oxygen atoms of the alkoxy groups on neighboring molecules (as acceptors). These interactions, though weak, can influence the specific orientation and packing of molecules in the crystal.

Halogen Bonding (Br···O): The bromine atom can act as a halogen bond donor, interacting with an oxygen atom on an adjacent molecule. This type of interaction is increasingly recognized as an important directional force in crystal engineering.

Analysis of the crystal structure via X-ray diffraction would be necessary to definitively identify and characterize these specific intermolecular contacts, their distances, and their geometries. Such an analysis would provide insight into the supramolecular assembly of the compound in the solid state.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This allows for the precise determination of a molecule's molecular weight and can offer significant clues about its structure through the analysis of its fragmentation patterns. For this compound (with the chemical formula C₉H₁₁BrO₂), the expected monoisotopic mass is approximately 230.00 atomic mass units.

While specific experimental mass spectrometry data for this compound is not widely available in public databases, its fragmentation behavior can be predicted based on the principles of mass spectrometry and the known fragmentation of similar aromatic ethers and halogenated compounds. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This isotopic signature would result in characteristic M and M+2 peaks for the molecular ion and any bromine-containing fragments, providing a clear marker for their identification.

High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, an HRMS analysis would be expected to yield a molecular ion peak ([M]⁺˙) that corresponds very closely to its calculated exact mass.

Ion Formula Calculated Exact Mass (Da)
C₉H₁₁⁷⁹BrO₂229.9942
C₉H₁₁⁸¹BrO₂231.9922

This table presents the calculated exact masses for the two major isotopic forms of the molecular ion of this compound.

The observation of this isotopic pattern with the correct mass difference and intensity ratio would provide strong evidence for the presence and elemental composition of the compound.

Electron ionization (EI) mass spectrometry typically involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion that can then undergo fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, several key fragmentation pathways can be anticipated:

Loss of an ethyl radical: A common fragmentation for ethyl ethers is the cleavage of the C-O bond, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would result in a significant fragment ion.

Loss of an ethoxy radical: Cleavage of the aromatic C-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da).

Loss of a methyl radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH₃, 15 Da).

Loss of formaldehyde: A rearrangement reaction could lead to the elimination of formaldehyde (CH₂O, 30 Da) from the methoxy group.

Cleavage of the C-Br bond: The carbon-bromine bond can break, leading to the loss of a bromine radical (•Br, 79 or 81 Da) or the formation of a bromine cation.

The analysis of these and other potential fragmentation pathways would allow for a detailed structural elucidation, confirming the connectivity of the ethoxy, methoxy, and bromo substituents on the benzene ring.

Potential Fragment Proposed Loss Expected m/z (for ⁷⁹Br)
[M - CH₃]⁺Loss of a methyl radical215
[M - C₂H₅]⁺Loss of an ethyl radical201
[M - OCH₃]⁺Loss of a methoxy radical199
[M - OC₂H₅]⁺Loss of an ethoxy radical185
[M - Br]⁺Loss of a bromine radical151

This table outlines some of the primary fragment ions that would be expected in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination

To date, the crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases. Therefore, the following sections are based on the general principles of X-ray crystallography and the observed solid-state behavior of structurally related molecules. A future crystallographic study would be necessary to provide definitive experimental data.

Should a single crystal of this compound be grown and analyzed, X-ray diffraction would reveal how the individual molecules arrange themselves in the solid state. This arrangement, known as the crystal packing, is governed by a variety of intermolecular interactions.

For this molecule, one would anticipate the presence of several types of non-covalent interactions influencing the crystal packing:

Dipole-dipole interactions: The polar C-O and C-Br bonds would create molecular dipoles, leading to electrostatic interactions that influence the orientation of neighboring molecules.

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with electron-rich regions of adjacent molecules, such as the oxygen atoms of the ether functionalities.

C-H···π interactions: The hydrogen atoms of the ethoxy and methoxy groups, as well as the aromatic ring, could interact with the electron-rich π-system of the benzene ring of a neighboring molecule.

Within the crystal lattice, the molecule of this compound would adopt a specific, low-energy conformation. X-ray crystallography would provide precise information on bond lengths, bond angles, and torsion angles.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary tool for investigating the electronic characteristics of organic molecules due to its balance of accuracy and computational cost. For 4-Bromo-2-ethoxy-1-methoxybenzene, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine its fundamental properties. nih.gov

The first step in the computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is identified. For this compound, the planarity of the benzene (B151609) ring is a key feature, while the methoxy (B1213986) and ethoxy groups will have specific orientations relative to the ring. The presence of the bulky bromine atom and the two alkoxy groups can lead to steric hindrance, influencing the final conformation. Theoretical calculations for similar substituted benzenes have shown excellent agreement with experimental data, providing confidence in the predicted geometries. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-O (methoxy) Bond Length~1.36 Å
C-O (ethoxy) Bond Length~1.37 Å
C-C (aromatic) Bond Length~1.39 - 1.40 Å
C-O-C (methoxy) Bond Angle~117°
C-O-C (ethoxy) Bond Angle~118°

Note: This data is illustrative and based on typical values for similar compounds calculated using DFT methods.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. acs.org A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the alkoxy groups, while the LUMO may be distributed over the aromatic ring and the bromine atom. The energy of these orbitals and their gap can be influenced by the solvent environment, with polar solvents often leading to a change in the energy gap. acs.org

Table 2: Calculated Electronic Properties for this compound (Illustrative Data)

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Energy Gap4.6

Note: This data is illustrative and based on typical values for similar compounds calculated using DFT methods.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of computational chemistry techniques based on first principles, without the use of experimental data in the theoretical framework. ias.ac.in Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structures and energies. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for systems where DFT may not be sufficiently accurate.

For this compound, high-level ab initio calculations could be used to refine the understanding of its electronic properties, such as electron correlation effects, which are important for a precise description of the molecule's behavior. These methods can also be used to accurately calculate properties like dipole moments and polarizabilities. Studies on similar molecules, such as substituted fluorobenzenes and 1-bromo-2-chlorobenzene, have demonstrated the power of ab initio methods in providing detailed insights into charge distribution and orbital interactions. researchgate.netias.ac.in

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanical calculations provide detailed information about a single molecular conformation, Molecular Dynamics (MD) simulations offer a way to explore the full conformational landscape of a molecule over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in solution or interacting with a biological target.

An MD simulation of this compound would illustrate the flexibility of the ethoxy and methoxy groups and how they might interact with their surroundings. For instance, a simulation of anisole (B1667542), a related compound, in a polyethylene (B3416737) matrix has provided insights into its diffusion and orientation within the polymer. researchgate.net Similarly, MD simulations are used to study how molecules like benzimidazole (B57391) derivatives bind to biological targets. nih.govresearchgate.net Such simulations could be invaluable in understanding the potential interactions of this compound in a biological context.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new or untested compounds. For a compound like this compound, QSAR models could be developed to predict its potential biological effects based on its structural features.

Studies on brominated flame retardants, a class of compounds with structural similarities to this compound, have successfully used QSAR to predict their endocrine-disrupting potential. nih.govacs.orgnih.gov These models use a variety of molecular descriptors, which are numerical representations of the chemical's structure, to build a predictive relationship.

Table 3: Potential QSAR Descriptors for this compound

Descriptor TypeExample Descriptors
ElectronicDipole moment, HOMO/LUMO energies, Partial charges
StericMolecular volume, Surface area, Molar refractivity
TopologicalConnectivity indices, Shape indices
HydrophobicLogP (octanol-water partition coefficient)

By developing QSAR models, it would be possible to screen this compound for various biological activities, helping to prioritize it for further experimental testing.

Reaction Mechanism Studies using Computational Approaches

Computational chemistry is an essential tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction would be electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the benzene ring. The methoxy and ethoxy groups are activating and ortho-, para-directing, meaning that incoming electrophiles will preferentially attack at positions ortho and para to these groups.

Computational methods can be used to model the entire reaction pathway, including the formation of intermediates and transition states. masterorganicchemistry.com The energy barriers for each step can be calculated, providing insight into the reaction rate and the preferred substitution pattern. The stability of the carbocation intermediate, known as the sigma complex or Wheland intermediate, is a key factor in determining the regioselectivity of the reaction. researchgate.net By modeling these reactions, a deeper understanding of the reactivity of this compound can be achieved, which is crucial for its potential use in chemical synthesis.

Computational Investigations into the Synthesis of this compound Remain Largely Unexplored

Despite the relevance of this compound as a potential building block in organic synthesis, a thorough review of scientific literature reveals a notable absence of computational and theoretical studies focused on its synthetic pathways. Specifically, detailed research findings and data pertaining to the transition state analysis of key synthetic steps for this compound are not publicly available at this time.

Transition state analysis, a critical component of computational chemistry, provides deep insights into the energy barriers and geometries of intermediate structures that govern the feasibility and outcome of a chemical reaction. For the synthesis of this compound, such analyses would be invaluable for optimizing reaction conditions, predicting regioselectivity, and understanding the electronic effects of the methoxy and ethoxy substituents on the aromatic ring during bromination and etherification reactions.

Key synthetic routes to this compound would likely involve two primary transformations:

Electrophilic Bromination: The introduction of a bromine atom onto the 2-ethoxy-1-methoxybenzene core. A transition state analysis of this step would elucidate the preferred position of bromination and the activation energy required, influenced by the directing effects of the existing ether groups.

Williamson Ether Synthesis: The formation of the ethoxy group via the reaction of a 4-bromo-2-methoxyphenoxide with an ethylating agent. Computational analysis of this SN2 reaction's transition state would offer data on the energy profile of the nucleophilic attack and the departure of the leaving group.

While experimental procedures for the synthesis of analogous compounds are documented, the specific computational data, including activation energies, bond lengths, and vibrational frequencies of the transition states for the synthesis of this compound, have not been reported in the accessible scientific literature. The absence of such detailed theoretical investigations presents an open area for future research, which could significantly contribute to a more profound understanding and enhanced efficiency of the synthesis of this and related substituted aromatic compounds.

At present, no data tables or detailed research findings on the transition state analysis for the key synthetic steps of this compound can be provided due to the lack of published research on this specific topic.

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions on the 4-Bromo-2-ethoxy-1-methoxybenzene Scaffold

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The activating nature of the two alkoxy groups makes the this compound ring highly susceptible to electrophilic attack.

While specific studies detailing the nitration and sulfonation of this compound are not extensively documented in peer-reviewed literature, the regiochemical outcome can be predicted based on established principles of electrophilic aromatic substitution. The available positions for substitution are C3, C5, and C6.

The directing effects of the substituents are as follows:

1-methoxy group: ortho- (C6) and para- (C4, blocked by Br) directing.

2-ethoxy group: ortho- (C3) and para- (C5) directing.

4-bromo group: ortho- (C3, C5) and para- (C1, blocked by OMe) directing.

The powerful activating and directing effects of the two alkoxy groups dominate the reaction. The C5 position is para to the ethoxy group and ortho to the bromo group, while the C3 position is ortho to both the ethoxy and bromo groups. The C6 position is ortho to the methoxy (B1213986) group. Due to the steric hindrance at C3 (flanked by the ethoxy and bromo groups), electrophilic attack is most likely to occur at the C5 position, which is sterically accessible and strongly activated by the para-ethoxy group. Therefore, the expected major product for nitration would be 5-nitro-4-bromo-2-ethoxy-1-methoxybenzene .

Typical nitrating conditions involve the use of nitric acid (HNO₃) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) electrophile. libretexts.org Similarly, sulfonation would likely occur at the same position using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts reactions are fundamental for attaching alkyl or acyl groups to aromatic rings. msu.edu Given the electron-rich nature of the this compound ring, it is expected to be highly reactive under Friedel-Crafts conditions. However, the strong activation can also lead to challenges such as polysubstitution and catalyst deactivation.

For Friedel-Crafts acylation, a Lewis acid catalyst (e.g., AlCl₃) and an acyl chloride or anhydride (B1165640) are used. The directing effects discussed for nitration would again favor substitution at the C5 position. A milder alternative for the formylation of highly activated aromatic rings is the Vilsmeier-Haack reaction . organic-chemistry.orgtcichemicals.comname-reaction.comwikipedia.org This reaction uses a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO). tcichemicals.comwikipedia.org This method is often preferred for electron-rich substrates as it avoids the harsh conditions of traditional Friedel-Crafts reactions. tcichemicals.com

The expected product from a Vilsmeier-Haack reaction on this compound would be 4-bromo-2-ethoxy-5-formyl-1-methoxybenzene .

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com

The this compound scaffold is not well-suited for traditional SNAr reactions. The presence of two electron-donating alkoxy groups increases the electron density of the ring, which repels incoming nucleophiles and destabilizes the potential anionic intermediate. youtube.com Consequently, the displacement of the bromine atom by common nucleophiles (e.g., hydroxides, alkoxides, amines) is generally not feasible under standard SNAr conditions.

Alternative, more drastic conditions, such as the use of a very strong base like sodium amide (NaNH₂) in liquid ammonia, could potentially lead to substitution through an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. libretexts.org However, such reactions often result in a mixture of regioisomers.

Cross-Coupling Reactions for New Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. msu.edulibretexts.org this compound is an ideal candidate for this reaction, allowing for the synthesis of a wide range of substituted biaryl compounds. The general reaction involves treating the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com

The reaction is tolerant of a wide variety of functional groups and typically proceeds under mild conditions. yonedalabs.com While electron-rich aryl bromides can sometimes react more slowly than electron-poor ones, numerous catalyst systems have been developed to effectively couple these substrates.

Below is a table of representative conditions for the Suzuki-Miyaura coupling of an aryl bromide like this compound with various arylboronic acids.

EntryArylboronic Acid (R-B(OH)₂)Palladium CatalystBaseSolventTypical Yield
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂OHigh
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OHigh
33-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMFGood to High
44-Cyanophenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene/H₂OGood
52-Naphthylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂OHigh

Heck and Sonogashira Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Heck and Sonogashira reactions are prominent examples of such transformations.

The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base. While specific studies on this compound are not prevalent, the general mechanism allows for the prediction of its reactivity. The reaction would lead to the formation of a substituted styrene (B11656) derivative.

The Sonogashira coupling reaction is a powerful method for forming a bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions and is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org For this compound, the Sonogashira coupling provides a direct route to arylalkynes, which are valuable synthetic intermediates. The reactivity of the C-Br bond is exploited to couple with various terminal alkynes. beilstein-journals.org

Table 1: Overview of Heck and Sonogashira Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Heck Alkene (e.g., Styrene) Pd(0) catalyst, Base Substituted Stilbene

Buchwald-Hartwig Amination for Aryl Amine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for the preparation of aryl amines from aryl halides. wikipedia.orgbeilstein-journals.org The reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org

In the case of this compound, the Buchwald-Hartwig amination allows for the introduction of a primary or secondary amine at the position of the bromine atom. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org The choice of ligand is crucial and has evolved over time, with sterically hindered phosphines often providing superior results. wikipedia.org This transformation provides access to a range of N-aryl derivatives of 2-ethoxy-1-methoxyaniline, which can be important precursors for pharmaceuticals and other functional materials. The mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aryl amine product and regenerate the catalyst. wikipedia.org

Table 2: Key Components in Buchwald-Hartwig Amination

Component Function Examples
Aryl Halide Electrophile This compound
Amine Nucleophile Primary amines, secondary amines
Palladium Catalyst Facilitates C-N bond formation Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes catalyst, promotes reaction X-Phos, BINAP, dppf

Modification of Ethoxy and Methoxy Functional Groups

The two ether functionalities on the aromatic ring, the ethoxy and methoxy groups, can also be targets for chemical modification, although their reactivity is generally lower than that of the C-Br bond.

The cleavage of aryl ethers typically requires harsh reaction conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids like boron tribromide (BBr₃). masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com

For this compound, the cleavage of the ether bonds would lead to the formation of the corresponding phenols. The relative ease of cleavage between the methyl and ethyl ethers can be influenced by the reaction conditions. Generally, the cleavage of a methyl ether is slightly more facile than that of an ethyl ether under similar conditions.

Selective modification of one ether group in the presence of the other presents a synthetic challenge. Selective dealkylation might be achieved by carefully controlling the reaction conditions and the choice of reagent. For instance, certain reagents are known to exhibit selectivity for demethylation over de-ethylation.

Conversely, the phenolic products obtained from ether cleavage can be selectively re-alkylated. The synthesis of 5-bromo-2-methoxyphenol (B1267044) from guaiacol (B22219) (2-methoxyphenol) involves protection of the hydroxyl group, bromination, and subsequent deprotection, highlighting strategies that could be adapted for the selective modification of related structures. google.comchemicalbook.com

Reactions Involving the Bromine Atom as a Leaving Group or Activating Group

The bromine atom is a versatile functional group that primarily acts as a good leaving group in various reactions. fiveable.me Its presence on the aromatic ring activates the molecule for several important transformations beyond the cross-coupling reactions mentioned earlier.

In nucleophilic aromatic substitution (SNAr) reactions, a strong nucleophile can displace the bromide ion. However, this type of reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is not the case for this compound with its electron-donating alkoxy groups. Therefore, SNAr reactions would likely require harsh conditions. fiveable.me

The bromine atom is also crucial for lithiation reactions . Treatment of this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can lead to a bromine-lithium exchange. This generates a potent aryllithium nucleophile. This reactive intermediate can then be quenched with a wide variety of electrophiles (e.g., carbon dioxide, aldehydes, ketones) to introduce a diverse range of functional groups at the 4-position of the 2-ethoxy-1-methoxybenzene core.

Potential Applications in Advanced Materials Science and Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The presence of a bromine atom on the aromatic ring of 4-bromo-2-ethoxy-1-methoxybenzene makes it an ideal substrate for various cross-coupling reactions, which are fundamental to the construction of complex organic molecules. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a prime example of how this compound can be utilized.

The bromo-substituted benzene (B151609) ring can readily undergo Suzuki coupling with a variety of aryl or vinyl boronic acids or esters to form new carbon-carbon bonds. This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals, natural products, and advanced materials. For instance, the coupling of this compound with phenylboronic acid would yield 2-ethoxy-1-methoxy-4-phenylbenzene, a substituted biphenyl (B1667301) derivative. The reaction conditions for such transformations are well-established and typically involve a palladium catalyst, a base, and a suitable solvent.

A related compound, 4-bromo-2-chloro-1-methoxybenzene, has been identified as a starting material for the synthesis of hydroxylated metabolites of polychlorinated biphenyls (PCBs). mdpi.com This highlights the utility of such halogenated anisole (B1667542) derivatives in accessing complex and environmentally relevant molecules. The reactivity of this compound is expected to be similar, allowing for its use in the synthesis of a diverse library of substituted biphenyls and other complex aromatic structures. nih.govrsc.org

Table 1: Representative Suzuki Coupling Reaction with a 4-Bromo-alkoxybenzene Derivative

Reactant 1Reactant 2Catalyst SystemProductApplication of Product Class
1-bromo-4-methoxybenzenePhenylboronic acidPd(OAc)₂, Na₂CO₃, TBAB4-methoxy-1,1'-biphenylPrecursors for pharmaceuticals and liquid crystals

This table illustrates a typical Suzuki coupling reaction involving a related compound, demonstrating the general synthetic utility of the bromo-alkoxybenzene scaffold.

Role in the Development of Specialty Chemicals and Polymers

The versatile reactivity of this compound also extends to the synthesis of specialty chemicals and polymers. The bromo functionality can be transformed into other functional groups, or the entire molecule can be incorporated as a building block into larger, more complex structures.

One area of potential application is in the synthesis of functionalized aromatic compounds. For example, a novel synthetic method has been reported for the preparation of bis(4-bromo-2,5-dialkoxyphenyl)methane. colorado.edu While the starting material in this specific report was 1,4-bis(ethoxymethyl)-2,5-dialkoxybenzene, the resulting brominated diarylmethane structure showcases the importance of bromo-alkoxybenzene derivatives in creating precursors for more complex specialty chemicals.

Furthermore, the principles of polymerization can be applied to monomers derived from this compound. For instance, through reactions like the Heck or Sonogashira coupling, it is conceivable to synthesize conjugated polymers such as poly(p-phenylene vinylene) (PPV) or poly(p-phenylene ethynylene) (PPE) derivatives. These polymers are known for their conductive and emissive properties, making them valuable in the field of organic electronics. The ethoxy and methoxy (B1213986) substituents on the benzene ring can enhance the solubility and processability of the resulting polymers, which is a crucial aspect for their application in devices.

Table 2: Potential Polymerization Reactions Involving Bromo-alkoxybenzene Derivatives

Monomer TypePolymerization MethodResulting Polymer ClassKey Properties of Polymer
Divinyl-substituted benzene (from a bromo-alkoxybenzene precursor)Gilch PolymerizationPoly(p-phenylene vinylene) (PPV)Electroluminescence, Conductivity
Diethynyl-substituted benzene (from a bromo-alkoxybenzene precursor)Sonogashira CouplingPoly(p-phenylene ethynylene) (PPE)Fluorescence, Conductivity

This table outlines potential pathways to valuable conjugated polymers starting from derivatives of bromo-alkoxybenzenes.

Intermediacy in the Synthesis of Liquid Crystals

The rigid, rod-like structure of many aromatic compounds makes them ideal candidates for the synthesis of liquid crystals. This compound, with its substituted phenyl core, can serve as a key intermediate in the creation of various types of liquid crystalline materials. The alkoxy groups can influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase formed.

The synthesis of calamitic (rod-shaped) liquid crystals often involves the connection of multiple aromatic rings through linking groups like esters, imines (Schiff bases), or azo groups. The bromo group on this compound can be readily converted to other functionalities, such as a carboxylic acid or an amine, which can then be used to form these linking groups. For example, a new homologous series of Schiff base esters with terminal alkoxy substituents has been studied for their nematic and smectic liquid crystalline properties. nih.gov Similarly, λ-shaped azo-ester based liquid crystals have been synthesized and shown to exhibit smectic C and nematic phases. rsc.org

Application in the Construction of Optoelectronic Materials

The field of optoelectronics relies on materials that can interact with light to produce an electrical signal, or vice versa. Organic conjugated materials, including small molecules and polymers, have emerged as promising candidates for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The structural motif of this compound, a substituted benzene ring, is a common feature in many organic electronic materials. The electron-donating nature of the ethoxy and methoxy groups can influence the electronic properties of molecules derived from it, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are crucial for efficient charge injection and transport in optoelectronic devices.

For example, derivatives of poly(p-phenylene vinylene) (PPV), which can be conceptually synthesized from monomers related to this compound, are well-known for their use as the emissive layer in OLEDs. The color of the emitted light can be tuned by modifying the substituents on the aromatic rings. The alkoxy groups on our target compound would be expected to lead to emission in the visible region of the spectrum.

Development of Functionalized Aromatic Systems for NLO (Non-Linear Optical) Applications

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are essential for a variety of applications, including frequency conversion, optical switching, and data storage. Organic molecules with a specific electronic structure, typically a "push-pull" system with an electron-donating group and an electron-accepting group connected by a π-conjugated bridge, can exhibit large second-order NLO responses.

This compound can serve as an excellent starting point for the synthesis of NLO-active chromophores. The ethoxy and methoxy groups act as electron-donating moieties (the "push"). The bromine atom can be replaced, through various chemical transformations, with a strong electron-accepting group (the "pull"), or it can be used as a handle to extend the π-conjugated system.

For instance, the synthesis of novel second-order NLO chromophores based on julolidine (B1585534) donors has been reported to show excellent electro-optic activity. rsc.org The design principles often involve creating molecules with a large first hyperpolarizability (β), which is a measure of the second-order NLO response at the molecular level. Theoretical studies, such as Density Functional Theory (DFT) calculations, can be used to predict the NLO properties of designed molecules before their synthesis. The functionalized aromatic system of this compound provides a versatile platform for the design and synthesis of new NLO materials with tailored properties.

Investigative Studies on Biological and Pharmacological Relevance

Exploration of Biological Activities of 4-Bromo-2-ethoxy-1-methoxybenzene and its Derivatives

The exploration of the biological activities of this compound and its related derivatives is a growing area of research. While direct studies on the specific compound are limited, research on structurally similar bromophenol derivatives provides significant insights into its potential bioactivities.

In vitro studies on derivatives of bromophenols, which share the core structural motif of a bromine atom and alkoxy groups on a benzene (B151609) ring with this compound, have demonstrated notable biological effects.

Anticancer Activity:

Research into a series of synthesized methylated and acetylated bromophenol derivatives has revealed their potential as anticancer agents. mdpi.com For instance, the compound (oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetate was found to inhibit the viability of leukemia K562 cells and induce apoptosis. mdpi.com These findings suggest that the presence of bromo and methoxy (B1213986) groups on a benzene ring, a key feature of this compound, could contribute to cytotoxic effects against cancer cell lines. The mechanism of action is thought to involve the induction of programmed cell death, a critical process in cancer therapy. mdpi.com

Another study on a newly synthesized chalcone (B49325) derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, which contains ethoxy and methoxy functional groups, showed significant cytotoxic effects against human lung and colon cancer cells. ejmo.org This further supports the potential for compounds with these functionalities to exhibit anticancer properties.

Anti-inflammatory Activity:

The anti-inflammatory potential of compounds structurally related to this compound has also been investigated. A study on (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide (B10538), isolated from Calotropis gigantea, demonstrated anti-inflammatory activity by reducing edema thickness in a rat model. researchgate.net This suggests that the bromo-methoxy-benzene scaffold could be a valuable pharmacophore for the development of new anti-inflammatory agents.

Furthermore, a phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), has been shown to significantly inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govmdpi.com This inhibition is mediated through the suppression of the NF-κB and MAPK signaling pathways. nih.govmdpi.com

The following table summarizes the observed bioactivities of compounds structurally related to this compound.

Compound/DerivativeBioactivityModel SystemKey FindingsReference
(oxybis(methylene))bis(2-bromo-6-methoxy-4,1-phenylene) diacetateAnticancerLeukemia K562 cellsInhibited cell viability and induced apoptosis. mdpi.com
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneAnticancerHuman lung and colon cancer cellsExhibited significant cytotoxic effects. ejmo.org
(E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazideAnti-inflammatoryRat modelReduced carrageenan-induced hind paw edema. researchgate.net
4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP)Anti-inflammatoryRAW 264.7 cells and zebrafish larvaeInhibited NO and prostaglandin E2 production; suppressed NF-κB and MAPK signaling. nih.govmdpi.com

The interactions of this compound and its analogs with biological systems are inferred from studies on more complex molecules containing similar structural elements. A notable example is the study of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist of antiapoptotic Bcl-2 proteins. nih.gov This study revealed that the 6-bromo substituent, while not essential for bioactivity, can be replaced by various alkyl groups, influencing the binding affinity to Bcl-2 proteins. nih.gov This suggests that the bromine atom in compounds like this compound could play a role in modulating interactions with protein targets.

The binding of HA 14-1 and its analogs to antiapoptotic Bcl-2 proteins, such as Bcl-2, Bcl-XL, and Bcl-w, correlates with their in vitro cytotoxicity. nih.gov This indicates that these proteins are likely cellular targets. The ability of these compounds to overcome drug resistance in cancer cells overexpressing Bcl-2 further highlights the importance of their interaction with these biological targets. nih.gov

Medicinal Chemistry Lead Compound Development and Optimization

The structural scaffold of this compound presents a foundation for the development and optimization of lead compounds in medicinal chemistry.

Structure-activity relationship (SAR) studies on analogs of related compounds provide valuable information for the rational design of new therapeutic agents. In the case of the Bcl-2 antagonist HA 14-1, SAR studies have shown that modifications at the 6-position of the chromene ring, where the bromo group is located, significantly impact biological activity. nih.gov The replacement of the bromo group with different alkyl groups led to variations in binding affinity to Bcl-2 proteins and in vitro cytotoxicity. nih.gov For example, one of the most active compounds in the series, with a different substituent at the 6-position, showed a more than three-fold increase in binding affinity and a greater than thirteen-fold increase in cytotoxicity compared to the parent compound. nih.gov This underscores the potential for optimizing the biological activity of bromo-substituted aromatic compounds through systematic structural modifications.

The design and synthesis of derivatives of this compound with enhanced biological potency can be guided by SAR findings and known synthetic methodologies. For instance, the synthesis of various bromophenol derivatives with antioxidant and anticancer activities has been achieved through methylation and acetylation reactions. mdpi.com These reactions offer a straightforward approach to modify the core structure and potentially enhance its biological effects.

Furthermore, the synthesis of (E)-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy benzohydrazide from Calotropis gigantea provides a template for creating new derivatives. researchgate.net By varying the substituents on the benzohydrazide portion or the benzene ring, new compounds with potentially improved anti-inflammatory properties could be developed. The synthesis of 4-Bromo-2-ethoxy-1-nitrobenzene and its subsequent reduction represents a versatile route to introduce an amino group, which can then be further functionalized to create a library of derivatives for biological screening.

Role as a Pharmaceutical Intermediate for Active Pharmaceutical Ingredients (APIs)

Substituted bromobenzenes are important intermediates in the pharmaceutical industry. While this compound itself is not directly cited as an intermediate for a specific marketed drug in the available literature, a closely related compound, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), is a key intermediate in the synthesis of Dapagliflozin. google.comgoogle.com Dapagliflozin is an important medication used for the treatment of type 2 diabetes. This highlights the value of the bromo-alkoxy-benzene scaffold in the construction of complex active pharmaceutical ingredients. The synthesis of such intermediates often involves multi-step processes where the bromo and alkoxy groups play crucial roles in directing subsequent chemical transformations. google.comgoogle.com

Synthesis of Glucopyranosyl-substituted Benzene Derivatives

Glucopyranosyl-substituted benzene derivatives are a class of compounds of significant interest in medicinal chemistry. Patent literature describes the synthesis of these derivatives, which are noted for their potential in the treatment of metabolic disorders. chemicalbook.com The core structure of these derivatives often involves a substituted benzene ring, making compounds like this compound potential starting materials.

While direct synthesis pathways originating from this compound are not explicitly detailed in the surveyed literature, the general synthetic strategies for analogous glucopyranosyl-substituted benzene derivatives have been established. These methods often involve the coupling of a protected glucopyranosyl moiety with a substituted benzene ring. For instance, a common precursor mentioned in patent literature is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. google.comgoogle.com

The synthesis of this compound itself is documented, with one route proceeding from the reaction of 5-bromo-2-methoxyphenol (B1267044) with iodoethane (B44018). The availability of this compound suggests its potential utility in synthetic schemes aiming to produce novel glucopyranosyl-substituted benzene derivatives for pharmacological evaluation.

Table 1: Synthesis Data for Related Glucopyranosyl-substituted Benzene Derivatives

Starting Material Key Intermediate Target Compound Class Reference
5-bromo-2-chlorobenzoic acid 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene Glucopyranosyl-substituted benzene derivatives google.comgoogle.com

Note: This table illustrates the synthesis of related compounds, highlighting the potential role of this compound as a precursor.

Intermediates for Diabetes Mellitus Treatment

A significant area of investigation for structurally similar compounds is their role as intermediates in the synthesis of treatments for diabetes mellitus. Specifically, the compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a known and crucial intermediate in the manufacture of dapagliflozin. google.comgoogle.comwipo.int Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, a class of drugs used to manage type 2 diabetes.

Given the structural similarities, it is plausible that this compound could serve as a precursor to 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, although this specific conversion is not documented in the available scientific literature. The established synthesis of the latter intermediate typically starts from 5-bromo-2-chlorobenzoic acid. chemicalbook.comwipo.int Should a viable synthetic route from this compound be developed, it would position this compound as a valuable early-stage intermediate in the production of SGLT2 inhibitors for diabetes treatment.

Table 2: Key Intermediates in the Synthesis of Dapagliflozin

Intermediate Starting Material for Intermediate Therapeutic Use of Final Product Reference
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene 5-bromo-2-chlorobenzoic acid Treatment of Diabetes Mellitus google.comgoogle.comwipo.intwipo.int

| This compound | 5-Bromo-2-methoxyphenol | Potential precursor to the above intermediate | |

Note: This table highlights the established role of a structurally similar compound and the hypothetical potential of this compound.

Prodrug Design and Metabolism Studies

As of the current body of scientific literature, there are no specific studies focused on the prodrug design or metabolic fate of this compound. Such investigations are typically undertaken for compounds that have demonstrated biological activity or are close analogues of active pharmaceutical ingredients. Since this compound is primarily considered a potential early-stage synthetic intermediate, research into its metabolic profile has not been a focus.

Table 3: Status of Prodrug and Metabolism Research

Research Area Status for this compound
Prodrug Design No studies found in the public domain.

Molecular Docking and Receptor Binding Studies

Molecular docking and receptor binding studies are computational and experimental techniques used to predict and confirm how a molecule interacts with a biological target, such as a protein receptor. For derivatives of this compound, the logical target for such studies would be the SGLT2 protein, given the role of its structural analogues as intermediates for SGLT2 inhibitors.

However, a review of the published scientific literature reveals no molecular docking or receptor binding studies specifically involving derivatives of this compound. Such studies would be a critical step in the drug discovery process if this compound were to be used as a scaffold for developing new SGLT2 inhibitors. The process would involve synthesizing derivatives and then evaluating their binding affinity and interaction with the SGLT2 binding pocket through computational models and in vitro assays.

Table 4: Status of Molecular Docking and Receptor Binding Studies

Research Area Target Status for this compound Derivatives
Molecular Docking SGLT2 No studies found in the public domain.

Environmental and Toxicological Considerations in Research

Degradation Pathways and Environmental Fate

Brominated aromatic compounds are often characterized by their persistence in the environment. nih.gov The carbon-bromine bond is generally stable, and the aromatic ring can resist microbial degradation. nih.gov Halogenated organic compounds, as a class, are known to accumulate in the environment due to their resistance to degradation. mdpi.com Brominated flame retardants, a major class of brominated aromatics, are known to be persistent, bioaccumulative, and toxic. nih.gov

The degradation of ether-containing pollutants is also a complex process. The ether linkage (R-O-R') is relatively non-reactive, contributing to the chemical stability and biological recalcitrance of these compounds. frtr.gov For aryl ethers, the cleavage of the aryl-oxygen bond is less likely than the cleavage of the alkyl-oxygen bond. frtr.gov In the case of 4-Bromo-2-ethoxy-1-methoxybenzene, microbial degradation, if it occurs, would likely proceed via the cleavage of the ethoxy or methoxy (B1213986) groups. Aerobic biodegradation of ethers often involves hydroxylation by monooxygenase enzymes. whiterose.ac.uk

Inferred Environmental Profile of this compound

Property Inferred Characteristic Basis of Inference
Persistence Likely to be persistent Stability of brominated aromatic ring and ether linkages. nih.govfrtr.gov
Biodegradation Slow to negligible under aerobic conditions General resistance of halogenated aromatics and ethers to microbial degradation. mdpi.comfrtr.gov
Primary Degradation Pathway Likely O-dealkylation of ethoxy/methoxy groups Common mechanism for ether-containing pollutants. frtr.govwhiterose.ac.uk
Anaerobic Degradation Potential for debromination Established pathway for many brominated compounds. nih.gov
Mobility Low mobility in soil and water Expected low water solubility and adsorption to organic matter. cerij.or.jp
Bioaccumulation Potential Possible, due to lipophilicity Common trait for persistent organic pollutants. nih.gov

Ecotoxicological Impact Assessment

Direct ecotoxicological data for this compound is not available. Therefore, an assessment must be based on data from structurally related compounds, primarily 4-bromoanisole (B123540). It is important to note that the presence of an additional ethoxy group in the target molecule could influence its toxicological profile.

Studies on 4-bromoanisole indicate a potential for ecotoxicity. For instance, it has shown effects on the aquatic microorganism Vibrio fischeri (as used in the Microtox test), with EC50 values indicating toxicity. orgchemboulder.com Benzene (B151609) and its derivatives are generally known to have toxic effects on aquatic organisms. nih.gov

The toxicological profile of 4-bromoanisole in animal studies suggests moderate acute toxicity. chemicalbook.com It is classified as a skin irritant and can be harmful if ingested. haz-map.comnih.gov Inhalation studies in mice have shown it to cause ataxia, coma, and coughing, indicating it acts as a neurotoxin. haz-map.comnih.gov

Given that this compound is a brominated aromatic compound, there is a broader concern related to this class of chemicals. Many brominated compounds, particularly those used as flame retardants, are recognized as persistent, bioaccumulative, and toxic (PBT) substances. nih.govalfa-chemistry.com

Ecotoxicological Data for Structurally Similar Compounds

Compound Test Organism/System Endpoint Value Reference
4-Bromoanisole Rat (oral) LD50 1907 mg/kg chemicalbook.com
4-Bromoanisole Mouse (oral) LD50 2200 mg/kg chemicalbook.com
4-Bromoanisole Mouse (inhalation) LC50 20 mg/m³ haz-map.comnih.gov
4-Bromoanisole Rabbit (skin) Irritation Skin irritant chemicalbook.com
4-Bromoanisole Vibrio fischeri (Microtox) EC50 (5 min) 2.25 mg/L orgchemboulder.com
4-Bromoanisole Vibrio fischeri (Microtox) EC50 (15 min) 2.41 mg/L orgchemboulder.com
Chlorobenzene Freshwater alga EC50 (96 hr, growth inhibition) 12.5 mg/L cerij.or.jp
Chlorobenzene Daphnia magna (water flea) EC50 (48 hr, immobilization) 0.59 mg/L cerij.or.jp

Green Chemistry Principles in the Synthesis and Application

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental footprint. Traditional synthetic routes for aromatic ethers, such as the Williamson ether synthesis, often involve the use of hazardous reagents and solvents and can generate significant waste. alfa-chemistry.comlibretexts.org

Green chemistry focuses on developing more environmentally benign and efficient chemical processes. sphinxsai.com For the synthesis of ethers, several green approaches are being explored:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives like water or ethanol. alfa-chemistry.comfrontiersin.org

Catalytic Processes: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. This includes the use of phase-transfer catalysts or developing novel catalytic systems for etherification. researchgate.netacs.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields in shorter times and with less energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. sphinxsai.com The catalytic Williamson ether synthesis (CWES) at high temperatures is an example of a process that can achieve high selectivity and atom economy. acs.org

Use of Safer Reagents: Exploring the use of less hazardous alkylating agents and bases in ether synthesis. acs.org

A potential green synthesis of this compound could involve a catalytic approach, possibly under microwave irradiation, using a less hazardous solvent. The goal would be to achieve a high yield and selectivity while minimizing the production of by-products and the use of toxic materials. mdpi.comresearchgate.net

Application of Green Chemistry Principles to Ether Synthesis

Green Chemistry Principle Application in Ether Synthesis Potential Benefit
Waste Prevention High-yield catalytic methods, maximizing atom economy. sphinxsai.comacs.org Reduced generation of by-products and unused reagents.
Safer Solvents and Auxiliaries Use of water, ethanol, or solvent-free conditions. alfa-chemistry.comfrontiersin.orgresearchgate.net Reduced risk to human health and the environment.
Design for Energy Efficiency Microwave-assisted reactions, lower reaction temperatures. researchgate.net Reduced energy consumption and greenhouse gas emissions.
Use of Catalysis Phase-transfer catalysts, novel metal-based or solid acid catalysts. researchgate.netacs.org Increased reaction rates, higher selectivity, and reduced waste.
Safer Chemistry for Accident Prevention Avoiding highly reactive and hazardous reagents. Reduced risk of explosions, fires, and accidental releases.

Q & A

Q. How to design a synthetic route for 4-bromo-2-ethoxy-1-methoxybenzene?

A stepwise substitution strategy is recommended. Start with a phenol derivative (e.g., 4-methoxyphenol) and protect reactive hydroxyl groups using orthogonal protecting groups (e.g., acetyl or benzyl). Bromination at the ortho position can be achieved using N-bromosuccinimide (NBS) in acetonitrile, followed by deprotection and ethoxy group introduction via alkylation with ethyl bromide. Purification via column chromatography ensures high yield and purity .

Q. What spectroscopic methods are critical for structural characterization?

Combine NMR (¹H/¹³C) to confirm substituent positions and coupling constants, FT-IR for functional group identification (e.g., C-Br stretch at ~550 cm⁻¹), and mass spectrometry (EI-MS or HRMS) for molecular weight validation. Single-crystal X-ray diffraction provides definitive stereochemical data, as demonstrated in analogous brominated methoxybenzene derivatives .

Q. How to address low yield during bromination?

Optimize reaction conditions by adjusting solvent polarity (e.g., CH₃CN for better bromine solubility) and temperature (0–25°C). Monitor reaction progress via TLC and consider catalytic additives like AIBN to enhance radical-mediated bromination efficiency .

Advanced Research Questions

Q. How to resolve discrepancies in X-ray crystallographic data (e.g., anomalous bond lengths)?

Use SHELXL for structure refinement, incorporating anisotropic displacement parameters and validating against theoretical models (DFT calculations). For example, C-Br bond lengths in this compound may deviate slightly (~1.89–1.92 Å) from literature values due to steric or electronic effects from adjacent substituents .

Q. How to analyze conflicting coupling constants in NMR spectra?

Perform VT-NMR (variable-temperature NMR) to assess dynamic effects like restricted rotation. For instance, unexpected splitting in ethoxy proton signals could arise from hindered rotation of the methoxy group. Compare experimental data with computed NMR shifts (e.g., using Gaussian or ADF software) .

Q. What strategies improve regioselectivity in multi-step synthesis?

Employ directing groups (e.g., acetyl) to control bromination position. Computational modeling (e.g., Fukui function analysis) predicts electrophilic aromatic substitution sites. Validate predictions with experimental trials, as shown in the synthesis of 4-bromo-3-hydroxy-5-methylbenzoic acid derivatives .

Q. How to evaluate biological activity of this compound derivatives?

Use molecular docking to screen against target proteins (e.g., enzymes or receptors). Synthesize analogs with modified substituents (e.g., nitro or trifluoromethoxy groups) and test in vitro for cytotoxicity or receptor binding, as seen in studies of brominated styryl compounds .

Q. How to optimize catalytic conditions for ethoxy group introduction?

Apply Design of Experiments (DoE) to assess variables like base strength (K₂CO₃ vs. NaH), solvent (DMF vs. acetone), and temperature. High-throughput screening can identify optimal conditions, as demonstrated in the synthesis of 2-bromo-4-nitro-1-(trifluoromethoxy)benzene derivatives .

Notes

  • For advanced applications, cross-reference crystallographic data with the Cambridge Structural Database (CSRD) .
  • Synthetic methodologies should prioritize reproducibility, as emphasized in studies of structurally related brominated ethers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-ethoxy-1-methoxybenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-ethoxy-1-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.